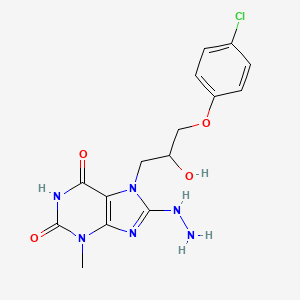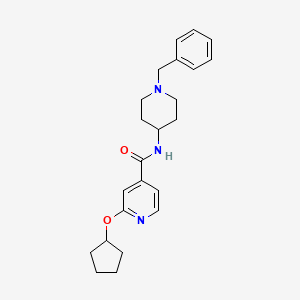
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide, also known as BP-897, is a compound that has been extensively researched for its potential applications in various fields of research and industry. It is a part of a series of compounds that were designed following a molecular hybridization approach, synthesized, and biologically tested for hAChE, hBChE, hBACE-1, and Aβ aggregation inhibition potential to improve cognition and memory functions associated with Alzheimer’s disease .
科学的研究の応用
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of new derivatives involving isonicotinamide, highlighting their antimicrobial properties. For instance, N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibit good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).
Chemical Interactions and Complex Formation
Studies have also focused on the chemical interactions and complex formation capabilities of isonicotinamide derivatives. For example, the formation of crystalline molecular complexes with benzoic acid has been explored, revealing insights into the intermolecular interactions and the role of solvents in controlling crystalline forms (Seaton et al., 2009).
Novel Scaffolds for Drug Development
Isonicotinamide derivatives have been utilized as scaffolds for developing new therapeutic agents. A notable example is the discovery of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold for antimicrotubule agents, showing potent antiproliferative activity against cancer cell lines (Stefely et al., 2010).
Potential in Antitumor Medicines
Further, N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 have been synthesized, aiming at potential antitumor applications. The crystal structures of these complexes were determined, providing foundational knowledge for their use in medicinal chemistry (Fedorov et al., 2001).
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-cyclopentyloxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(19-10-13-24-22(16-19)28-21-8-4-5-9-21)25-20-11-14-26(15-12-20)17-18-6-2-1-3-7-18/h1-3,6-7,10,13,16,20-21H,4-5,8-9,11-12,14-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWXZRRZREWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(cyclopentyloxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)
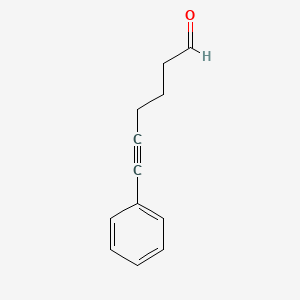
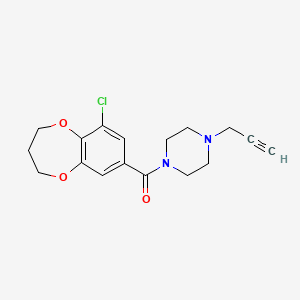
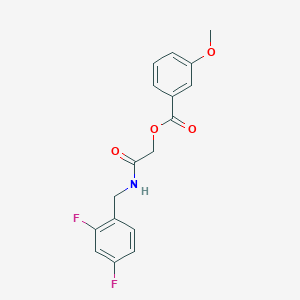
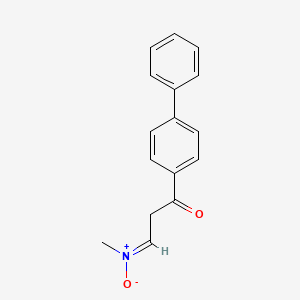
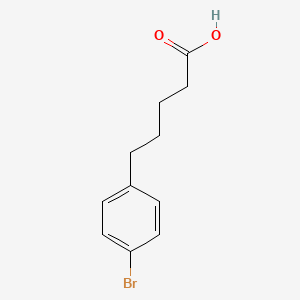
![1,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2425719.png)
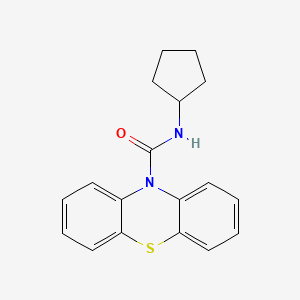
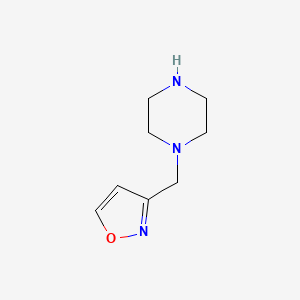
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)
